molecular formula C12H28N2O6 B12732990 2-Aminoethanol;octanedioic acid

2-Aminoethanol;octanedioic acid

Katalognummer: B12732990
Molekulargewicht: 296.36 g/mol
InChI-Schlüssel: MYEHPUXMZAFVKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminoethanol;octanedioic acid is a compound formed by the combination of 2-aminoethanol and octanedioic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C12H28N2O6, and it has a molecular weight of 296.361 Da .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethanol;octanedioic acid involves the reaction between 2-aminoethanol and octanedioic acid. The reaction typically occurs in a solvent such as water or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous or batch processes. The raw materials, 2-aminoethanol and octanedioic acid, are reacted in a reactor, followed by purification steps such as distillation or crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminoethanol;octanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Aminoethanol;octanedioic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-aminoethanol;octanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling, metabolism, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Aminoethanol;octanedioic acid is unique due to its combination of amino and carboxylic acid functional groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C12H28N2O6

Molekulargewicht

296.36 g/mol

IUPAC-Name

2-aminoethanol;octanedioic acid

InChI

InChI=1S/C8H14O4.2C2H7NO/c9-7(10)5-3-1-2-4-6-8(11)12;2*3-1-2-4/h1-6H2,(H,9,10)(H,11,12);2*4H,1-3H2

InChI-Schlüssel

MYEHPUXMZAFVKY-UHFFFAOYSA-N

Kanonische SMILES

C(CCCC(=O)O)CCC(=O)O.C(CO)N.C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.